Cas no 1353976-72-3 (4-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester)
4-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester Chemical and Physical Properties
Names and Identifiers
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- 4-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
- tert-Butyl 4-(((2-aminoethyl)thio)methyl)piperidine-1-carboxylate
- AM94153
- 4-(2-aminoethylsulfanylmethyl)piperidine-1-carboxylic acid tert-butyl ester
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- Inchi: 1S/C13H26N2O2S/c1-13(2,3)17-12(16)15-7-4-11(5-8-15)10-18-9-6-14/h11H,4-10,14H2,1-3H3
- InChI Key: QSGFPTUFHIOCBQ-UHFFFAOYSA-N
- SMILES: S(CCN)CC1CCN(C(=O)OC(C)(C)C)CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 258
- Topological Polar Surface Area: 80.9
4-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 081275-500mg |
4-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester |
1353976-72-3 | 500mg |
£602.00 | 2022-03-01 | ||
| Chemenu | CM497499-1g |
tert-Butyl4-(((2-aminoethyl)thio)methyl)piperidine-1-carboxylate |
1353976-72-3 | 97% | 1g |
$1197 | 2022-09-03 |
4-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 4-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
4-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester: A Comprehensive Overview
The compound with CAS No. 1353976-72-3, commonly referred to as 4-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester, is a highly specialized organic molecule with significant potential in various fields of chemical and pharmaceutical research. This compound is characterized by its unique structure, which combines a piperidine ring with a tert-butyl ester group and a sulfanyl group (S-methyl derivative) attached to an aminoethyl chain. The combination of these functional groups makes this compound a versatile building block for further chemical modifications and applications.
Recent studies have highlighted the importance of such compounds in the development of novel therapeutic agents. The piperidine ring is a well-known structural motif in medicinal chemistry, often associated with bioavailability and pharmacokinetic properties. The presence of the tert-butyl ester group adds stability to the molecule, making it suitable for various synthetic transformations. Additionally, the sulfanyl group introduces sulfur-based reactivity, which can be exploited in designing bioactive molecules with specific targeting capabilities.
One of the most promising applications of this compound lies in its potential as an intermediate in the synthesis of peptide mimetics and bioactive agents. Researchers have demonstrated that the aminoethyl chain can serve as a scaffold for incorporating additional functional groups, enabling the creation of molecules with enhanced biological activity. For instance, recent advancements in medicinal chemistry have utilized similar structures to design inhibitors for key enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's.
The synthesis of 4-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. Key steps include the formation of the piperidine ring through cyclization reactions, followed by selective substitution to introduce the sulfanyl and amino groups. The use of modern catalytic systems has significantly improved the yield and purity of this compound, making it more accessible for large-scale applications.
In terms of pharmacological properties, this compound exhibits interesting behavior in vitro studies. Preliminary assays have shown that it demonstrates moderate inhibitory activity against certain proteases, suggesting its potential role in anti-inflammatory and immune-modulatory therapies. Furthermore, its ability to penetrate cellular membranes makes it a candidate for drug delivery systems targeting intracellular pathogens.
From an environmental perspective, researchers are also exploring the biodegradability and eco-friendly synthesis pathways for this compound. Recent green chemistry approaches have focused on using renewable feedstocks and enzymatic catalysts to minimize the environmental footprint of its production. These efforts align with global sustainability goals and highlight the importance of responsible chemical manufacturing.
In conclusion, 4-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS No. 1353976-72-3) represents a valuable addition to the arsenal of chemical tools available for drug discovery and material science. Its unique structure, combined with cutting-edge synthetic methodologies and pharmacological insights, positions it as a key player in advancing modern medicine and sustainable chemistry practices.
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